molecular formula C8H15NO2 B1485528 trans-2-(Morpholin-4-yl)cyclobutan-1-ol CAS No. 2143042-41-3

trans-2-(Morpholin-4-yl)cyclobutan-1-ol

Cat. No. B1485528
CAS RN: 2143042-41-3
M. Wt: 157.21 g/mol
InChI Key: IQICDDOZUFNCIJ-HTQZYQBOSA-N
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Description

Molecular Structure Analysis

The molecular formula of trans-2-(Morpholin-4-yl)cyclobutan-1-ol is C8H15NO2. It has a molecular weight of 157.21 g/mol. The exact structure and stereochemistry would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical form of trans-2-(Morpholin-4-yl)cyclobutan-1-ol is reported to be a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Pharmaceutical Development

trans-2-(Morpholin-4-yl)cyclobutan-1-ol: is a chiral compound that can be used in the synthesis of pharmacologically active molecules. Its structure is similar to that of 4-(Morpholin-4-yl)butan-2-ol , which is a constituent of the mucolytic drug Fedrilate . The compound’s chirality is crucial for the development of enantiomerically pure drugs, which can have significantly different therapeutic effects and reduced side effects compared to their racemic mixtures.

Biocatalysis

This compound has potential applications in biocatalysis, particularly in reactions involving enzyme-coated magnetic nanoparticles (MNPs). For example, it can be used in lipase-catalyzed enantiomer selective acylation processes . This application is essential for producing specific enantiomers of a substance, which is vital in creating drugs with desired efficacy and minimal side effects.

Analytical Chemistry

As a reference standard, this compound can be used in analytical chemistry to calibrate instruments or validate analytical methods. High-purity standards are essential for ensuring the accuracy and reliability of analytical results, particularly in pharmaceutical testing .

Chemical Engineering

In chemical engineering, trans-2-(Morpholin-4-yl)cyclobutan-1-ol could be used in process optimization studies, particularly in microreactor designs for continuous flow biocatalysis . Its properties may help in enhancing reaction efficiencies and scaling up production processes.

properties

IUPAC Name

(1R,2R)-2-morpholin-4-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-2-1-7(8)9-3-5-11-6-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQICDDOZUFNCIJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Morpholin-4-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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